6-Fluoro-5-methyl-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
6-fluoro-5-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-5-2-6-3-9(10(13)14)12-8(6)4-7(5)11/h2-4,12H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVELWWVPBQYYNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)NC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701254439 | |
| Record name | 6-Fluoro-5-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701254439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049685-22-4 | |
| Record name | 6-Fluoro-5-methyl-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049685-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-5-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701254439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Antimicrobial and Anticancer Properties
Research has indicated that indole derivatives, including 6-fluoro-5-methyl-1H-indole-2-carboxylic acid, exhibit promising antimicrobial and anticancer activities. Studies have shown that compounds within this class can inhibit the growth of various cancer cell lines and possess antibacterial properties against certain pathogens .
HIV-1 Integrase Inhibition
Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a critical enzyme in the HIV replication cycle. For instance, structural optimizations on related compounds have demonstrated significant inhibitory effects against integrase with IC50 values as low as 0.13 μM . The binding mode analysis revealed that these compounds chelate essential magnesium ions within the active site of integrase, thereby disrupting its function .
Medicinal Applications
The compound is being investigated for its role in drug development, particularly as a scaffold for designing new pharmaceuticals targeting various diseases:
- Antiviral Agents: The structure of this compound makes it a candidate for developing antiviral drugs targeting HIV and potentially other viruses .
- Anticancer Drugs: Its ability to inhibit cancer cell proliferation positions it as a promising lead compound for anticancer therapies .
Case Study: Synthesis and Evaluation of Derivatives
A series of derivatives based on this compound were synthesized to evaluate their biological activities. The introduction of various substituents at different positions on the indole ring significantly affected their inhibitory potency against HIV-1 integrase and cancer cell lines .
| Compound | IC50 (μM) | Target |
|---|---|---|
| 20a | 0.13 | HIV-1 Integrase |
| 17a | 3.11 | HIV-1 Integrase |
| Various Derivatives | Varies | Cancer Cell Lines |
Structure–Activity Relationship (SAR)
The SAR studies conducted on these derivatives revealed that modifications at specific positions (C2, C3, and C6) could enhance their biological activity significantly. For example, halogenated substituents at C6 improved binding interactions with viral DNA, leading to increased efficacy against integrase .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in biological processes, leading to modulation of cellular functions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Key Observations :
- Substituent Position : Fluorine at position 6 (target compound) vs. 4 or 5 (analogues) alters electronic distribution and steric interactions. For example, 5-fluoro derivatives (e.g., ) exhibit distinct NMR shifts (δ 7.0–7.18 ppm for aromatic protons) compared to hypothetical 6-fluoro systems due to altered resonance effects .
- Functional Groups : Carboxamides (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) exhibit lower melting points (~249°C) compared to carboxylic acids, reflecting weaker intermolecular forces .
- N1-Substitution : 1-Benzyl-5-methyl-1H-indole-2-carboxylic acid () shows reduced polarity due to the benzyl group, lowering its melting point (198°C) relative to unsubstituted indole carboxylic acids .
Physicochemical Properties
- Solubility : Fluorine and methyl groups likely enhance lipophilicity, reducing aqueous solubility compared to unsubstituted indole-2-carboxylic acids. Esters (e.g., ethyl indole-2-carboxylates in ) are more lipophilic than free acids .
Biological Activity
6-Fluoro-5-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a fluorine atom at the sixth position and a methyl group at the fifth position of the indole ring. This specific substitution pattern is believed to influence its biological activity significantly.
Indole derivatives, including this compound, are known to interact with various biological targets:
- Receptor Binding : These compounds often exhibit high affinity for multiple receptors, influencing various physiological processes.
- Biochemical Pathways : They can modulate several biochemical pathways, impacting cellular signaling and metabolism.
- Antiviral Activity : Some studies indicate that indole derivatives can inhibit viral replication by targeting viral integrase, an essential enzyme in the lifecycle of viruses such as HIV .
Biological Activities
The biological activities associated with this compound include:
- Antiviral : Preliminary studies suggest that this compound may act as an integrase inhibitor, potentially useful in HIV treatment .
- Anticancer : Indole derivatives have shown promise in anticancer applications, with some studies indicating significant cytotoxic effects against various cancer cell lines .
- Anti-inflammatory and Antimicrobial : Other reported activities include anti-inflammatory and antimicrobial effects, which are common among indole derivatives.
Case Studies
- HIV Integrase Inhibition :
- Cytotoxicity Against Cancer Cells :
Comparative Analysis
The biological activity of this compound can be compared with other indole derivatives to understand its unique properties better.
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| This compound | TBD | Antiviral/Anticancer |
| Indole-2-carboxylic acid (derivative) | 3.11 | HIV Integrase Inhibitor |
| Indole derivative (Caco-2) | TBD | Anticancer |
Q & A
Basic: What are the primary synthetic routes for 6-fluoro-5-methyl-1H-indole-2-carboxylic acid?
Answer:
A common method involves modifying indole-2-carboxylic acid scaffolds via electrophilic substitution. For example:
- Step 1: Introduce fluorine at position 6 using fluorinating agents (e.g., Selectfluor®) under controlled pH (4–6) to avoid over-fluorination .
- Step 2: Methylation at position 5 via Friedel-Crafts alkylation with methyl iodide and Lewis acids (e.g., AlCl₃) at 60–80°C .
- Step 3: Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound .
Key Considerations:
- Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
- Yield optimization requires inert atmosphere (N₂/Ar) to prevent oxidation of the indole core .
Basic: How can researchers characterize the purity and structure of this compound?
Answer:
Use a multi-technique approach:
- NMR:
- HPLC-MS: Purity >95% with ESI-MS m/z = 209.1 [M+H]⁺ .
- Elemental Analysis: Validate %C, %H, %N within ±0.3% of theoretical values .
Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Answer:
The 5-methyl group introduces steric hindrance, slowing Suzuki-Miyaura couplings at position 3. Meanwhile, the 6-fluoro substituent electronically deactivates the indole ring, requiring:
-
Catalyst Optimization: Use Pd(PPh₃)₄ with elevated temperatures (80–100°C) to overcome electron deficiency .
-
Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of the carboxylic acid moiety .
-
Table: Representative coupling yields with aryl boronic acids:
Boronic Acid Partner Yield (%) Conditions Phenyl 62 80°C, 12 h 4-Methoxyphenyl 48 100°C, 18 h
Note: Methylation at position 5 reduces π-stacking in crystal packing, affecting solid-state reactivity .
Advanced: How can researchers resolve contradictory data in the UV-Vis spectra of this compound?
Answer:
Contradictions often arise from tautomerism (e.g., keto-enol equilibria) or pH-dependent shifts in the carboxylic acid group:
-
pH Titration: Monitor λmax shifts in buffered solutions (pH 2–12). The carboxylic acid (pH < 3) shows λmax ~270 nm, while deprotonated forms (pH > 5) shift to ~290 nm .
-
Computational Modeling: DFT calculations (B3LYP/6-31G*) predict excitation energies and validate experimental λmax values .
-
Table: Observed vs. calculated λmax:
Condition Observed λmax (nm) Calculated λmax (nm) pH 2.0 272 268 pH 7.4 288 285
Recommendation: Use phosphate buffer (pH 7.4) for biological assays to mimic physiological conditions .
Basic: What are the stability considerations for storing this compound?
Answer:
- Storage Conditions:
- Temperature: –20°C in amber vials to prevent photodegradation.
- Humidity: <30% RH; desiccate with silica gel to avoid hydrolysis of the carboxylic acid group .
- Stability Tests:
Advanced: What strategies mitigate low solubility of this compound in aqueous media?
Answer:
- Salt Formation: React with sodium bicarbonate to form water-soluble sodium carboxylate (solubility: 12 mg/mL in H₂O vs. 0.3 mg/mL for free acid) .
- Co-solvent Systems: Use DMSO/PBS (1:4 v/v) for in vitro assays; maintain DMSO <1% to avoid cytotoxicity .
- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in pharmacokinetic studies (t₁/₂ increased from 2.1 to 6.7 h) .
Basic: What spectroscopic techniques differentiate this compound from its positional isomers?
Answer:
- ¹⁹F NMR: A single peak at δ –115 to –120 ppm (CF₃ external reference) confirms fluorine at position 6. Positional isomers (e.g., 4-fluoro) show distinct shifts .
- IR Spectroscopy: Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) are characteristic .
- X-ray Crystallography: Resolves methyl/fluoro substitution patterns unambiguously (e.g., C5–CH₃ bond length: 1.47 Å) .
Advanced: How does the 5-methyl group affect the compound’s pharmacokinetic profile in preclinical models?
Answer:
-
Metabolism: Methylation reduces CYP3A4-mediated oxidation, increasing plasma half-life (t₁/₂ = 3.2 h vs. 1.8 h for unmethylated analog) .
-
Table: Pharmacokinetic parameters in rats (10 mg/kg IV):
Parameter 6-Fluoro-5-methyl 6-Fluoro (no methyl) AUC₀–∞ (μg·h/mL) 45.2 28.7 Clearance (mL/min) 12.1 19.8
Implication: The 5-methyl group enhances metabolic stability, making the compound suitable for oral dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
